molecular formula C12H11NO2 B12628285 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one CAS No. 922167-70-2

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

Cat. No.: B12628285
CAS No.: 922167-70-2
M. Wt: 201.22 g/mol
InChI Key: IXSOFSWSTHTOIJ-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings that are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction of benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base catalyst such as piperidine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one stands out due to its unique combination of an amino group and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

922167-70-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-amino-4-methyl-6-phenylpyran-2-one

InChI

InChI=1S/C12H11NO2/c1-8-7-10(15-12(14)11(8)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3

InChI Key

IXSOFSWSTHTOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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